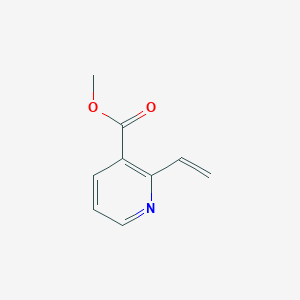

Methyl 2-vinylnicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-ethenylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-3-8-7(9(11)12-2)5-4-6-10-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZOSVZGLIDALI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618959 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103441-72-1 | |

| Record name | Methyl 2-ethenylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-vinylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of plausible synthetic routes for the preparation of Methyl 2-vinylnicotinate, a valuable heterocyclic building block in medicinal chemistry and materials science. This document outlines key palladium-catalyzed cross-coupling strategies, complete with detailed experimental protocols and quantitative data presented for comparative analysis. The methodologies described are based on established literature precedents for similar substrates, offering a robust starting point for laboratory-scale synthesis.

Introduction

This compound is a substituted pyridine derivative possessing both a vinyl group and a methyl ester. This unique combination of reactive functional groups makes it an attractive intermediate for the synthesis of a wide array of more complex molecules, including pharmaceutical agents and functional polymers. The vinyl group can participate in various transformations such as polymerization, cycloadditions, and further cross-coupling reactions, while the ester can be hydrolyzed or converted to other functional groups. This guide focuses on the most practical and efficient methods for the introduction of the vinyl moiety onto the methyl nicotinate scaffold.

Synthetic Pathways

The synthesis of this compound can be effectively achieved through palladium-catalyzed cross-coupling reactions. The most promising approaches involve the coupling of a halogenated methyl nicotinate derivative with a suitable vinylating agent. The primary methods explored in this guide are the Stille coupling and the Suzuki-Miyaura coupling, both of which are cornerstones of modern organic synthesis.

Route 1: Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. For the synthesis of this compound, this would entail the reaction of Methyl 2-chloronicotinate or Methyl 2-bromonicotinate with a vinylstannane reagent, such as tributyl(vinyl)stannane. The Stille reaction is known for its tolerance of a wide range of functional groups and its generally mild reaction conditions.

Route 2: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. In this context, Methyl 2-halonicotinate can be coupled with a vinylboron species, such as potassium vinyltrifluoroborate, to yield the desired product. Suzuki-Miyaura reactions are often preferred due to the lower toxicity of the boron reagents compared to organostannanes and the generally high yields and stereospecificity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. The data is based on typical conditions reported for similar cross-coupling reactions involving 2-halopyridines.

| Parameter | Route 1: Stille Coupling | Route 2: Suzuki-Miyaura Coupling |

| Starting Material | Methyl 2-chloronicotinate | Methyl 2-bromonicotinate |

| Vinylating Agent | Tributyl(vinyl)stannane | Potassium vinyltrifluoroborate |

| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf)·CH₂Cl₂ |

| Catalyst Loading | 5 mol% | 2 mol% |

| Base | Not required | Cs₂CO₃ |

| Solvent | Anhydrous DMF | THF/H₂O |

| Temperature | 90-100 °C | 80 °C |

| Reaction Time | 12-24 hours | 12 hours |

| Reported Yield Range | 70-90% (for similar substrates) | 75-95% (for similar substrates) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Stille Coupling

This protocol describes a general procedure for the Stille cross-coupling of Methyl 2-chloronicotinate with tributyl(vinyl)stannane.

Materials:

-

Methyl 2-chloronicotinate

-

Tributyl(vinyl)stannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous potassium fluoride (KF) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Methyl 2-chloronicotinate (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Add anhydrous DMF to achieve a concentration of approximately 0.1 M.

-

Add tributyl(vinyl)stannane (1.2 eq) via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of Methyl 2-bromonicotinate with potassium vinyltrifluoroborate.[1][2][3][4]

Materials:

-

Methyl 2-bromonicotinate

-

Potassium vinyltrifluoroborate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂]

-

Cesium carbonate (Cs₂CO₃)

-

Tetrahydrofuran (THF)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add Methyl 2-bromonicotinate (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and cesium carbonate (3.0 eq).

-

Add PdCl₂(dppf)·CH₂Cl₂ (2 mol%).

-

Add a degassed mixture of THF and water (e.g., 4:1 v/v) to achieve a suitable concentration.

-

Heat the reaction mixture to 80 °C and stir for 12 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mandatory Visualization

The following diagrams illustrate the described synthetic pathways.

Caption: Stille cross-coupling pathway for the synthesis of this compound.

Caption: Suzuki-Miyaura cross-coupling pathway for the synthesis of this compound.

References

- 1. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 2. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

Core Physicochemical and Spectroscopic Profile

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-vinylnicotinate

This technical guide provides a comprehensive analysis of this compound (CAS No. 103441-72-1), a functionalized pyridine derivative with significant, yet largely untapped, potential in materials science and medicinal chemistry. As a molecule featuring a conjugated vinyl group, an ester, and a pyridine nitrogen, it represents a versatile scaffold for chemical synthesis. This document consolidates available physicochemical data, proposes robust synthetic pathways based on established organometallic chemistry, explores its potential reactivity, and discusses its applications for researchers, scientists, and drug development professionals.

This compound is a distinct organic compound whose identity is established by its molecular formula, C₉H₉NO₂, and a molecular weight of 163.17 g/mol [1][2]. Its structure combines a pyridine ring, a reactive vinyl substituent at the 2-position, and a methyl ester at the 3-position. This unique arrangement of functional groups dictates its chemical behavior and potential applications.

The systematic IUPAC name for this compound is methyl 2-ethenylpyridine-3-carboxylate[1]. While extensive experimental data is not widely published, its core properties can be summarized from computational and supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 103441-72-1 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [1] |

| Synonyms | Methyl 2-ethenylnicotinate, 2-Vinylnicotinic acid methyl ester | [1][3] |

| Computed XLogP3 | 1.5 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Canonical SMILES | COC(=O)C1=C(N=CC=C1)C=C | [1] |

| InChIKey | NAZOSVZGLIDALI-UHFFFAOYSA-N |[1][3] |

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Based on its functional groups, the expected spectral characteristics are:

-

¹H NMR: Resonances corresponding to the vinyl protons (typically in the 5-7 ppm range with characteristic splitting patterns), aromatic protons on the pyridine ring (7-9 ppm), and a singlet for the methyl ester protons (~3.9 ppm).

-

¹³C NMR: Signals for the ester carbonyl carbon (~165-170 ppm), sp² carbons of the pyridine ring and vinyl group (110-160 ppm), and the methyl ester carbon (~52 ppm).

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720-1730 cm⁻¹), C=C stretching from the vinyl and aromatic groups (1580-1640 cm⁻¹), and C-O stretching (1100-1300 cm⁻¹).

Proposed Synthesis Strategy: Palladium-Catalyzed Cross-Coupling

While specific, peer-reviewed synthetic procedures for this compound are not abundant in the literature, a highly reliable and versatile method can be designed based on modern organometallic cross-coupling reactions. The Stille or Suzuki coupling reactions are industry-standard methods for forming C(sp²)-C(sp²) bonds and are ideally suited for this transformation.

The most logical approach begins with a halogenated nicotinate precursor, such as Methyl 2-chloronicotinate (CAS 40134-18-7), which is commercially available[4]. This precursor can be coupled with a vinylating agent using a palladium catalyst.

Sources

Spectroscopic and Synthetic Profile of Methyl 2-Vinylnicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of methyl 2-vinylnicotinate, a pyridine derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide presents a detailed analysis based on predicted values derived from structurally analogous compounds. It also outlines a plausible synthetic route and standard experimental protocols for acquiring spectroscopic data.

Core Spectroscopic Data

The structural elucidation of this compound (C₉H₉NO₂) relies on a combination of modern spectroscopic techniques. The following tables summarize the predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are based on data from analogous compounds, including methyl 2-methylnicotinate and 2-vinylpyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.65 | dd | ~4.8, 1.8 | 1H | H-6 (Pyridine ring) |

| ~8.15 | dd | ~7.8, 1.8 | 1H | H-4 (Pyridine ring) |

| ~7.25 | dd | ~7.8, 4.8 | 1H | H-5 (Pyridine ring) |

| ~7.00 | dd | ~17.5, 10.8 | 1H | Vinyl CH |

| ~5.90 | d | ~17.5 | 1H | Vinyl CH₂ (trans) |

| ~5.50 | d | ~10.8 | 1H | Vinyl CH₂ (cis) |

| ~3.90 | s | - | 3H | OCH₃ (Ester methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C=O (Ester) |

| ~155 | C-2 (Pyridine ring) |

| ~152 | C-6 (Pyridine ring) |

| ~138 | C-4 (Pyridine ring) |

| ~135 | Vinyl CH |

| ~125 | C-3 (Pyridine ring) |

| ~122 | C-5 (Pyridine ring) |

| ~120 | Vinyl CH₂ |

| ~52 | OCH₃ (Ester methyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (Vinyl & Aromatic) |

| ~2950 | Medium | C-H stretch (Methyl) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1635 | Medium | C=C stretch (Vinyl) |

| ~1580, ~1460 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1280, ~1100 | Strong | C-O stretch (Ester) |

| ~990, ~930 | Strong | =C-H bend (Vinyl out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments, which helps confirm the molecular weight. The molecular formula for this compound is C₉H₉NO₂.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 163.06 | [M]⁺ (Molecular ion) |

| 132.05 | [M - OCH₃]⁺ |

| 104.05 | [M - COOCH₃]⁺ |

| 78.03 | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A plausible synthetic route for this compound involves a Stille cross-coupling reaction between methyl 2-chloronicotinate and vinyltributyltin.

Materials:

-

Methyl 2-chloronicotinate

-

Vinyltributyltin

-

Tetrakis(triphenylphosphine)palladium(0)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a dry, argon-purged flask, add methyl 2-chloronicotinate (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and anhydrous toluene.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add vinyltributyltin (1.2 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) are typically required.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a small drop of the neat liquid sample of this compound on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct insertion probe for electron ionization (EI) or via liquid chromatography for electrospray ionization (ESI). For EI-MS, a standard electron energy of 70 eV is used. For ESI-MS, the sample is introduced into the ion source and the mass spectrum is recorded in positive ion mode.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

References

In-depth Technical Guide on the Reactivity of Methyl 2-vinylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-vinylnicotinate is a versatile organic compound with significant potential in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its structure, which incorporates a vinyl group and a methyl ester on a pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This technical guide provides a comprehensive overview of the known reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions, its role as a dienophile in Diels-Alder reactions, its susceptibility to Michael additions, and its potential for polymerization. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate a deeper understanding and practical application of its chemistry.

Introduction

The pyridine nucleus is a fundamental scaffold in a vast array of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and drug discovery. This compound, with its IUPAC name methyl 2-ethenylpyridine-3-carboxylate, presents as a valuable building block due to the presence of two key reactive handles: the vinyl group and the methyl ester.[1] The vinyl group is amenable to a wide range of addition and coupling reactions, while the ester can be hydrolyzed or transesterified to introduce further diversity. This guide will explore the documented reactivity of this compound, providing a technical resource for scientists engaged in the synthesis of novel substituted pyridines.

Synthesis of this compound

While a comprehensive review of the synthesis of this compound is beyond the scope of this guide, a common and effective method involves a palladium-catalyzed cross-coupling reaction. One established route is the Stille coupling, which utilizes an organotin reagent.

Synthesis via Stille Coupling

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.[2][3] For the synthesis of this compound, this would typically involve the reaction of a 2-halonicotinate ester (e.g., methyl 2-chloronicotinate or methyl 2-bromonicotinate) with a vinylstannane reagent, such as vinyltributyltin.

Experimental Protocol: General Procedure for Stille Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the methyl 2-halonicotinate (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable solvent (e.g., anhydrous toluene or DMF).

-

Reagent Addition: Add the vinyltributyltin (1.2 eq.) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF. Stir vigorously for 1-2 hours to precipitate the tin salts.

-

Extraction and Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reactivity of the Vinyl Group

The vinyl group at the 2-position of the pyridine ring is an electron-deficient alkene due to the electron-withdrawing nature of the adjacent nitrogen atom and the ester group. This electronic property governs its reactivity in several key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The vinyl group of this compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, allowing for the introduction of a wide range of substituents.

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[4][5] In the context of this compound, it can act as the alkene partner, reacting with aryl or vinyl halides to form more complex substituted pyridines.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a sealed tube, combine this compound (1.5 eq.), the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq.), a phosphine ligand (e.g., PPh₃, 0.04 eq.), a base (e.g., Et₃N or K₂CO₃, 2.0 eq.), and a polar aprotic solvent (e.g., DMF or NMP).

-

Reaction Conditions: Heat the mixture to 100-140 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is then purified by chromatography.

The Suzuki coupling involves the reaction of an organoboron compound with an organic halide or triflate.[6] While this compound itself would not be a typical substrate for direct Suzuki coupling at the vinyl group, it can be envisioned that a borylated derivative of the vinyl group could be prepared and subsequently coupled. A more direct application would involve using a halo-substituted version of the vinyl group.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene ring.[7] The electron-deficient nature of the vinyl group in this compound makes it a potential dienophile in reactions with electron-rich dienes. Lewis acid catalysis can enhance the reactivity of such dienophiles.[8]

Experimental Protocol: General Procedure for Lewis Acid-Promoted Diels-Alder Reaction

-

Reaction Setup: To a solution of this compound (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) at low temperature (e.g., -78 °C), add a Lewis acid (e.g., BF₃·OEt₂, AlCl₃, 1.0 eq.) dropwise.

-

Diene Addition: After stirring for a short period, add the electron-rich diene (e.g., cyclopentadiene, isoprene, 1.2 eq.).

-

Reaction and Quenching: Allow the reaction to proceed at low temperature until completion (monitored by TLC). Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Work-up and Purification: Warm the mixture to room temperature and extract with an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is achieved by column chromatography.

Caption: Michael addition to this compound.

Polymerization

Vinylpyridines are known to undergo polymerization. The vinyl group in this compound can be expected to participate in polymerization reactions, potentially leading to novel polymers with interesting properties for materials science applications. The polymerization can be initiated by radical, anionic, or cationic methods, depending on the desired polymer characteristics. For instance, free-radical polymerization is a common method for vinyl monomers. [9]

Reactivity of the Methyl Ester Group

The methyl ester at the 3-position of the pyridine ring can undergo typical ester transformations.

Hydrolysis

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-vinylnicotinic acid, under either acidic or basic conditions. This carboxylic acid can then be used in further synthetic manipulations, such as amide bond formation.

Transesterification

Transesterification with other alcohols can be achieved, typically under acidic or basic catalysis, to generate different esters of 2-vinylnicotinic acid. This can be useful for modifying the physical properties of the molecule or for introducing other functional groups.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the reactions of this compound in the public domain, a generalized table of expected yields for analogous systems is provided below. Researchers should optimize these conditions for their specific substrates.

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Stille Coupling | Methyl 2-bromonicotinate | Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 110 | 12 | 70-90 |

| Heck Reaction | This compound | Aryl bromide | Pd(OAc)₂ / PPh₃ | DMF | 120 | 24 | 60-85 |

| Diels-Alder | This compound | Cyclopentadiene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 4 | 75-95 |

| Michael Addition | This compound | Diethyl malonate | NaOEt | EtOH | 25 | 6 | 80-95 |

Applications in Drug Development and Materials Science

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules. The ability to introduce substituents at the vinyl group via cross-coupling or Michael addition, coupled with the potential for cycloaddition reactions and modifications at the ester group, allows for the rapid generation of molecular complexity. Substituted pyridines are prevalent in pharmaceuticals, and the scaffolds accessible from this compound could be of significant interest in the development of new therapeutic agents. In materials science, polymers derived from this monomer could exhibit unique optical or electronic properties.

Conclusion

This compound is a highly versatile and reactive building block. Its electron-deficient vinyl group readily participates in a variety of powerful carbon-carbon bond-forming reactions, including palladium-catalyzed cross-couplings, Diels-Alder cycloadditions, and Michael additions. The methyl ester provides an additional site for modification. This guide has outlined the key aspects of its reactivity and provided general experimental protocols to serve as a starting point for further investigation. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel molecules with important applications in both medicine and materials.

References

- 1. This compound | C9H9NO2 | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 6. Regioselective palladium-catalysed coupling reactions of vinyl chlorides with carbon nucleophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 8. Vinylazaarenes as dienophiles in Lewis acid-promoted Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate) [essentialchemicalindustry.org]

An In-Depth Technical Guide to Methyl 2-Vinylnicotinate Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of methyl 2-vinylnicotinate derivatives and their analogues. The pyridine core, a key feature in numerous approved drugs, is a privileged scaffold in medicinal chemistry. Modifications of this core, such as the introduction of a vinyl group and derivatization of the carboxylate, have led to the development of compounds with significant potential in oncology and infectious diseases. This document details the current state of research, presenting quantitative data, experimental protocols, and key signaling pathways to aid in the development of novel therapeutics based on this chemical scaffold.

Core Compound and Analogues of Interest

This compound is a pyridine derivative featuring a vinyl group at the 2-position and a methyl ester at the 3-position. Its analogues, more broadly classified as nicotinic acid and nicotinamide derivatives, have been the subject of extensive research. These compounds serve as versatile intermediates for the synthesis of a wide array of molecules with diverse therapeutic applications, including anticancer and antimicrobial properties.

Quantitative Biological Activity Data

The biological activity of this compound analogues has been quantified against various cancer cell lines and microbial strains. The following tables summarize the inhibitory concentrations (IC50) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity, providing a basis for structure-activity relationship (SAR) studies and further compound development.

Table 1: Anticancer Activity of Nicotinic Acid Analogues

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 5c | HCT-15 | Not Specified (Higher potential than Doxorubicin) | Doxorubicin | Not Specified |

| 5c | PC-3 | Not Specified (Higher potential than Doxorubicin) | Doxorubicin | Not Specified |

| Compound 6 | HCT-116 | 9.3 ± 0.02 | Sorafenib | Not Specified |

| Compound 6 | HepG-2 | 7.8 ± 0.025 | Sorafenib | Not Specified |

| Compound 8 | HCT-116 | 5.4 | Sorafenib | Not Specified |

| Compound 8 | HepG-2 | 7.1 | Sorafenib | Not Specified |

| Compound 10 | HCT-116 | 15.4 | Sorafenib | 9.30 |

| Compound 10 | HepG-2 | 9.8 | Sorafenib | 7.40 |

| Compound 11 | A549 | 1.2 | - | - |

| Compound 11 | HeLa | 0.7 | - | - |

| Compound D-1 | HepG-2 | 4.09 | Sorafenib | Not Specified |

| Compound D-1 | HCT-116 | 3.08 | Sorafenib | Not Specified |

Table 2: Antimicrobial Activity of Nicotinamide Analogues

| Compound ID | Microorganism | MIC50 (mM) |

| NC 7 | S. aureus | 0.008 |

| NC 3 | P. aeruginosa | 0.008 - 0.032 |

| NC 4 | P. aeruginosa | 0.008 - 0.032 |

| NC 6 | P. aeruginosa | 0.008 - 0.032 |

| NC 7 | P. aeruginosa | 0.008 - 0.032 |

| NC 3 | K. pneumoniae | 0.016 |

| NC 3 | C. albicans | 0.0101 |

| NC 4 | C. albicans | 0.0438 |

| NC 6 | C. albicans | 0.0101 |

Key Signaling Pathways

The anticancer activity of many nicotinic acid derivatives is attributed to their ability to modulate key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most significant pathways are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Nicotinic Acetylcholine Receptor (nAChR) signaling cascades.

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the TSAd-Src-PI3K-Akt pathway, which is crucial for cell survival.[2] Several nicotinic acid analogues have been shown to be potent inhibitors of VEGFR-2, thereby blocking these pro-angiogenic signals.[3]

nAChR Signaling Pathway

Nicotinic Acetylcholine Receptors (nAChRs) are ligand-gated ion channels that are traditionally associated with neurotransmission. However, their expression and activation in various cancer types have been linked to tumor progression.[4] The binding of agonists, such as acetylcholine or nicotine, to nAChRs can trigger multiple downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MAPK pathways, which promote cell proliferation and survival.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogues.

General Synthesis of Nicotinamide Derivatives

A common synthetic route to novel nicotinamide derivatives involves the following steps:

-

Acyl Chloride Formation: Nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), in an appropriate solvent like 1,2-dichloroethane. The mixture is heated to afford the nicotinoyl chloride intermediate.

-

Amide Coupling: The resulting nicotinoyl chloride is then reacted with a desired amine in a suitable solvent, such as acetonitrile, in the presence of a base like triethylamine. The reaction mixture is typically refluxed to drive the formation of the corresponding nicotinamide derivative.

-

Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography on silica gel.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Properties of Methyl 2-vinylnicotinate (CAS Number 103441-72-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information for Methyl 2-vinylnicotinate (CAS 103441-72-1). Due to a scarcity of published experimental data specific to this compound, some sections of this guide are based on data from structurally related compounds, such as nicotinic acid esters and vinylpyridines. Such instances are clearly indicated, and the information should be interpreted with caution.

Chemical Identity and Core Properties

This compound is a pyridine derivative with the chemical formula C₉H₉NO₂.[1] Its structure features a pyridine ring substituted with a methyl ester at the 3-position and a vinyl group at the 2-position.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Property | Value | Source |

| CAS Number | 103441-72-1 | [1] |

| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Canonical SMILES | COC(=O)C1=C(N=CC=C1)C=C | [1] |

| InChI Key | NAZOSVZGLIDALI-UHFFFAOYSA-N | [1] |

| XLogP3 (Computed) | 1.5 | [1] |

| Hydrogen Bond Donor Count (Computed) | 0 | [1] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [1] |

| Rotatable Bond Count (Computed) | 3 | [1] |

| Topological Polar Surface Area (Computed) | 39.2 Ų | [1] |

| Heavy Atom Count (Computed) | 12 | [1] |

Synthesis and Experimental Protocols

Plausible Synthetic Approach: Stille Coupling

A potential route for the synthesis of this compound could involve a Stille coupling reaction. This would likely start with a halogenated pyridine derivative, such as Methyl 2-chloronicotinate, which is commercially available. This intermediate could then be reacted with a vinyl stannane reagent, like vinyltributyltin, in the presence of a palladium catalyst to introduce the vinyl group at the 2-position of the pyridine ring.

Experimental Protocol for a Related Compound: Synthesis of Methyl Nicotinate by Fischer Esterification

This protocol describes the synthesis of Methyl nicotinate and is provided as a reference for a common esterification reaction involving the nicotinic acid scaffold.[2][3]

Materials:

-

Nicotinic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

10% Sodium bicarbonate solution

-

Chloroform (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, suspend nicotinic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a 10% sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with chloroform.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Methyl nicotinate by column chromatography on silica gel.

Putative Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are not available. However, based on its structural similarity to nicotinic acid and its esters, a potential mechanism of action can be proposed.

Nicotinic acid is known to exert its pharmacological effects, particularly on lipid metabolism, through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂).[4][5][6][7] It is plausible that this compound, after potential hydrolysis to 2-vinylnicotinic acid in vivo, could act as a ligand for this receptor.

Activation of GPR109A in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream.[4] This, in turn, reduces the hepatic synthesis of triglycerides and very-low-density lipoprotein (VLDL).[4]

Potential Toxicological Profile

No specific toxicological data for this compound has been found. The potential toxicity can be inferred from its structural components: the nicotinic acid ester and the vinylpyridine moieties.

Nicotinic Acid Esters: High doses of nicotinic acid can lead to side effects such as cutaneous flushing, which is a vasodilation of dermal blood vessels.[4]

Vinylpyridines: Vinylpyridine compounds, such as 2-vinylpyridine, are known to be irritants and can be corrosive to the skin, eyes, and respiratory tract.[8][9][10] They can be absorbed through the skin and by inhalation, and acute exposure may lead to systemic effects.[8][10][11] Some vinylpyridines have also been shown to be skin sensitizers.[8][9][10]

Table 2: Summary of Potential Toxicological Hazards

| Hazard | Associated Structural Moiety | Potential Effects | Source (for related compounds) |

| Acute Toxicity | Vinylpyridine | Harmful if swallowed or in contact with skin. | [8][9] |

| Skin Corrosion/Irritation | Vinylpyridine | May cause skin irritation or burns. | [8][9][10] |

| Eye Damage/Irritation | Vinylpyridine | May cause serious eye damage. | [8][9][10] |

| Respiratory Irritation | Vinylpyridine | May cause respiratory irritation. | [8][10] |

| Skin Sensitization | Vinylpyridine | May cause an allergic skin reaction. | [8][9][10] |

| Vasodilation (Flushing) | Nicotinic acid ester | Cutaneous flushing. | [4] |

It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area until specific toxicological data becomes available.

Applications in Research and Drug Development

While direct applications of this compound in drug development are not documented in the available literature, its structure suggests potential as a versatile building block in medicinal chemistry. The presence of the vinyl group and the methyl ester on the pyridine ring offers multiple sites for chemical modification, allowing for the synthesis of diverse compound libraries for drug discovery programs.[12]

Conclusion

This compound is a chemical compound with limited available experimental data. This guide has provided a summary of its known identifiers and computed properties. Plausible synthetic routes, potential pharmacological activities, and a toxicological profile have been inferred from structurally related compounds. Further experimental investigation is necessary to fully characterize the physicochemical properties, biological activity, and safety profile of this compound. Researchers and drug development professionals should exercise caution and adhere to strict safety protocols when handling this compound.

References

- 1. This compound | C9H9NO2 | CID 21862216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 4. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. annualreviews.org [annualreviews.org]

- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. ICSC 1232 - 2-VINYLPYRIDINE [inchem.org]

- 11. Acute dermal and inhalation exposure to 4-vinylpyridine--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Synthesis of Methyl 2-ethenylpyridine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for methyl 2-ethenylpyridine-3-carboxylate, a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Due to the absence of a directly reported synthesis in the current literature, this document provides a comprehensive, three-step approach based on well-established chemical transformations of analogous pyridine compounds. The proposed synthesis begins with the esterification of commercially available 2-methylnicotinic acid, followed by a condensation reaction with formaldehyde, and concludes with the dehydration of the intermediate alcohol to yield the target vinylpyridine. This guide furnishes detailed, adaptable experimental protocols, summarizes quantitative data from analogous reactions to predict reaction parameters and yields, and includes graphical representations of the synthetic pathway and workflow to aid in laboratory implementation.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of a vinyl (ethenyl) group onto the pyridine ring, particularly adjacent to the nitrogen atom, provides a versatile handle for further chemical modification through reactions such as polymerization, Michael additions, and various cycloadditions. The presence of a carboxylate group, as in the target molecule methyl 2-ethenylpyridine-3-carboxylate, further enhances its utility as a building block by offering an additional site for derivatization.

This document presents a robust and logical, albeit theoretical, synthetic route to methyl 2-ethenylpyridine-3-carboxylate. The pathway is designed to be practical for laboratory-scale synthesis and is based on high-yielding, well-documented reactions.

Proposed Synthetic Pathway Overview

The proposed synthesis is a three-step sequence starting from 2-methylpyridine-3-carboxylic acid.

-

Step A: Esterification. The synthesis commences with the Fisher esterification of 2-methylpyridine-3-carboxylic acid with methanol under acidic catalysis to produce the key intermediate, methyl 2-methylpyridine-3-carboxylate.

-

Step B: Hydroxymethylation. The methyl group of the pyridine ring is then functionalized through a condensation reaction with formaldehyde to yield methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate.

-

Step C: Dehydration. The final step involves the dehydration of the intermediate alcohol to form the desired product, methyl 2-ethenylpyridine-3-carboxylate.

Below is a graphical representation of the proposed synthetic pathway.

Figure 1: Proposed three-step synthesis of the target molecule.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented are derived from analogous reactions found in the literature and serve as a guideline for expected outcomes.

Step A: Synthesis of Methyl 2-methylpyridine-3-carboxylate

This step involves the acid-catalyzed esterification of 2-methylpyridine-3-carboxylic acid.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylpyridine-3-carboxylic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by vacuum distillation or column chromatography on silica gel.

Table 1: Quantitative Data for Analogous Esterification Reactions

| Parameter | Value/Condition | Reference |

| Reactants | Carboxylic Acid, Alcohol | [1] |

| Catalyst | Sulfuric Acid | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 4 - 12 hours | N/A |

| Yield | Typically > 85% | N/A |

Step B: Synthesis of Methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate

This procedure adapts the known condensation of 2-methylpyridine with formaldehyde to produce the corresponding 2-hydroxyethyl derivative.[2][3]

Experimental Protocol:

-

In a high-pressure autoclave, combine methyl 2-methylpyridine-3-carboxylate (1.0 eq) and an aqueous solution of formaldehyde (e.g., 37 wt. %, 1.0-1.5 eq).

-

Seal the autoclave and heat the mixture to 150-200 °C with stirring.

-

Maintain the temperature for 2-6 hours.

-

After the reaction period, cool the autoclave to room temperature and vent any excess pressure.

-

Transfer the reaction mixture to a separation funnel and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude alcohol.

-

The product can be purified by vacuum distillation or column chromatography.

Table 2: Quantitative Data for Analogous Condensation Reactions

| Parameter | Value/Condition | Reference |

| Reactants | 2-Methylpyridine, Formaldehyde | [2] |

| Temperature | 150 - 200 °C | [2] |

| Pressure | Autoclave (autogenous) | [2] |

| Reaction Time | 2 - 6 hours | N/A |

| Yield | Moderate to good (conversion-dependent) | [2] |

Step C: Synthesis of Methyl 2-ethenylpyridine-3-carboxylate

The final step is the base-catalyzed dehydration of the intermediate alcohol. A high-yielding procedure involving simultaneous steam distillation is adapted here.[4]

Experimental Protocol:

-

Set up a distillation apparatus. In the distillation flask, place a 50% aqueous solution of sodium hydroxide. Heat the solution to 150-160 °C.

-

Prepare a solution of methyl 2-(2-hydroxyethyl)pyridine-3-carboxylate (1.0 eq) in water (e.g., a 50% w/w solution).

-

Add the substrate solution dropwise to the hot caustic alkali solution over a period of 1-3 hours.

-

The product, methyl 2-ethenylpyridine-3-carboxylate, will co-distill with water. Collect the distillate.

-

The collected distillate will likely form two layers. Separate the organic layer.

-

Extract the aqueous layer with a small amount of a suitable solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic layers. A polymerization inhibitor (e.g., 4-tert-butylcatechol) should be added at this stage.

-

Dry the organic solution over anhydrous sodium carbonate, filter, and carefully remove the solvent under reduced pressure (at low temperature to prevent polymerization) to yield the final product.

-

For higher purity, fractional distillation under reduced pressure in the presence of an inhibitor is recommended.

Table 3: Quantitative Data for Analogous Dehydration Reactions

| Parameter | Value/Condition | Reference |

| Reactant | 2-(2-Hydroxyethyl)pyridine | [4] |

| Reagent | 50% aq. NaOH | [4] |

| Temperature | 150 - 160 °C | [4] |

| Pressure | Atmospheric (with steam distillation) | [4] |

| Reaction Time | 1 - 3 hours (addition time) | [4] |

| Yield | > 95% | [4] |

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the proposed synthesis, from starting materials to the purified final product.

Figure 2: Sequential workflow for the synthesis of the target molecule.

Safety Considerations

-

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Reagents: Concentrated sulfuric acid is highly corrosive. Sodium hydroxide is caustic and can cause severe burns. Formaldehyde is a suspected carcinogen and a sensitizer. Handle these chemicals with extreme care.

-

Procedures: Reactions in autoclaves involve high pressures and temperatures and should only be performed by trained personnel with appropriate equipment. Distillations, especially under vacuum, carry a risk of implosion. Ensure glassware is free of defects.

-

Product: Vinylpyridines are prone to polymerization, which can be exothermic and uncontrolled.[2] Always store the final product with a polymerization inhibitor and under refrigeration. Avoid exposure to heat, light, and air.

Conclusion

This technical guide provides a detailed and scientifically grounded proposal for the synthesis of methyl 2-ethenylpyridine-3-carboxylate. By leveraging established and high-yielding transformations of similar pyridine derivatives, this three-step route offers a clear and practical approach for researchers. The provided protocols, quantitative data tables, and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting, enabling further research into the applications of this versatile heterocyclic building block.

References

- 1. 2-Methylpyridine-3-carboxylate | Properties, Uses, Safety & Supplier China - Comprehensive Guide [pipzine-chem.com]

- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Methyl 2-vinylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of Methyl 2-vinylnicotinate. Due to the limited availability of experimentally determined data in public literature, this document focuses on computed properties and provides standardized methodologies for the experimental determination of key physical characteristics.

Core Physical Properties

This compound, also known as methyl 2-ethenylpyridine-3-carboxylate, is a derivative of nicotinic acid.[1][2] Its core physical and chemical properties are summarized below.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | PubChem[1][3] |

| Molecular Weight | 163.17 g/mol | PubChem[1][3] |

| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | PubChem[1] |

| CAS Number | 103441-72-1 | PubChem, Sunway Pharm Ltd[1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Property Determination

While specific experimental data for this compound is not widely published, the following are standard protocols that would be employed to determine its key physical properties.

1. Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube with a calibrated thermometer.

-

Methodology (Capillary Method):

-

A small, dry sample of the purified crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A pure substance will exhibit a sharp melting point range of 1-2 °C.

-

2. Determination of Boiling Point

The boiling point is determined for liquid compounds at a given atmospheric pressure.

-

Apparatus: Distillation setup (distilling flask, condenser, thermometer, receiving flask) or a micro boiling point apparatus.

-

Methodology (Distillation):

-

The liquid sample is placed in a distilling flask with a few boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated gently.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation. The atmospheric pressure is recorded, as boiling point is pressure-dependent.

-

3. Determination of Density

Density is the mass per unit volume of a substance.

-

Apparatus: Pycnometer (specific gravity bottle) and an analytical balance.

-

Methodology:

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and its mass is measured.

-

The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

4. Determination of Solubility

Solubility is typically determined in various solvents relevant to potential applications, such as water, ethanol, and common organic solvents.

-

Apparatus: Vials, analytical balance, magnetic stirrer, and a method for concentration analysis (e.g., UV-Vis spectroscopy, HPLC).

-

Methodology (Equilibrium Solubility Method):

-

An excess amount of the solute (this compound) is added to a known volume of the solvent in a vial.

-

The mixture is agitated (e.g., stirred or shaken) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of the solute in the clear filtrate is determined using a suitable analytical technique. The resulting concentration is the solubility of the compound in that solvent at that temperature.

-

Logical Workflow: Synthesis of a Nicotinate Ester

As no signaling pathways involving this compound are documented, this section provides a visualization of a common and logical experimental workflow: the synthesis of a methyl nicotinate derivative via Fischer-Speier esterification. This method is a foundational technique for preparing esters from carboxylic acids and alcohols, which is relevant to the structure of the target compound.[4]

Caption: Generalized workflow for the synthesis of a methyl nicotinate ester.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 2-vinylnicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of Methyl 2-vinylnicotinate, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in synthetic applications and for the development of stable drug formulations. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate |

| Synonyms | This compound |

| CAS Number | 103441-72-1 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Purity | Typically ≥95% |

Stability and Storage

The stability of this compound is a crucial factor for its effective use. The compound is generally stable under recommended storage and handling conditions. However, due to its vinyl group and ester functionality, it is susceptible to degradation under certain environmental stresses.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on available safety data sheets[1]:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[1] |

| Atmosphere | Store in a well-ventilated area.[1] |

| Container | Keep container tightly closed.[1] |

| Light | Protect from light (Implied by general handling of vinyl compounds). |

| Incompatibilities | Avoid strong oxidizing agents.[1] |

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure. The primary routes of degradation are likely to be polymerization of the vinyl group and hydrolysis of the methyl ester.

-

Polymerization: The vinyl group is susceptible to free-radical polymerization, which can be initiated by heat, light, or the presence of radical initiators. This can lead to the formation of oligomers and polymers, reducing the purity of the monomer.

-

Hydrolysis: The methyl ester can undergo hydrolysis to form 2-vinylnicotinic acid, particularly in the presence of acid or base and moisture.

-

Oxidation: Exposure to strong oxidizing agents can lead to the oxidation of the vinyl group and other parts of the molecule, resulting in various degradation products.[1] Hazardous decomposition products include carbon oxides and nitrogen oxides.[1]

Figure 1: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a shelf-life for this compound, a stability-indicating analytical method is essential. The following protocols are adapted from established methods for similar vinyl-containing and nicotinic acid-derived compounds and can be used to develop a validated stability-indicating assay.

Forced Degradation Study

A forced degradation study is crucial to identify potential degradation products and to demonstrate the specificity of the analytical method.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock solution concentration.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) for 24 hours. Then, dissolve in the solvent to the stock solution concentration.

-

-

Neutralization: After the specified time, neutralize the acidic and basic solutions with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze by HPLC and GC-MS.

Figure 2: Experimental workflow for the forced degradation study.

Stability-Indicating HPLC Method

A reverse-phase HPLC method can be developed to separate this compound from its potential degradation products.

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

Chromatographic Conditions (starting point for method development):

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to demonstrate the specificity of the method.

GC-MS Method for Volatile Impurities and Polymerization Detection

Gas chromatography-mass spectrometry is a powerful technique to identify volatile degradation products and to detect the presence of the monomer, which can be indicative of polymerization (as the polymer itself is not volatile).

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

GC-MS Conditions (starting point for method development):

| Parameter | Condition |

| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes. |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

| Source Temperature | 230°C |

Sample Preparation:

Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For the analysis of residual monomer in a potentially polymerized sample, an extraction step may be necessary.

Summary of Stability Data

Currently, there is a lack of publicly available quantitative stability data for this compound. The information below is qualitative and based on the manufacturer's safety data sheet.[1]

| Stress Condition | Observation |

| Recommended Storage | Stable under recommended temperatures and pressures.[1] |

| Strong Oxidizing Agents | Incompatible; leads to decomposition.[1] |

| Dust Generation | Condition to avoid.[1] |

It is highly recommended that researchers perform their own stability studies under their specific laboratory and process conditions to ensure the material's suitability.

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, and well-ventilated environment in a tightly sealed container.[1] Key degradation pathways to consider are polymerization of the vinyl group and hydrolysis of the methyl ester. The provided experimental protocols for forced degradation studies, stability-indicating HPLC, and GC-MS analysis offer a robust framework for researchers to assess the stability of this compound and to ensure its quality for use in drug discovery and development.

References

An In-depth Technical Guide to the Theoretical and Computational Studies of Methyl 2-vinylnicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-vinylnicotinate, a substituted pyridine derivative, holds potential as a versatile scaffold in medicinal chemistry and drug development. Understanding its structural, electronic, and reactive properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound. While direct experimental and computational studies on this specific molecule are limited in published literature, this guide leverages data from structurally analogous compounds, such as methyl nicotinate and other substituted pyridines, to establish a robust framework for its analysis. This document outlines detailed computational methodologies, summarizes key quantitative data in structured tables, and provides illustrative diagrams for workflows and conceptual relationships to aid researchers in their investigations of this and similar molecules.

Introduction

Pyridine and its derivatives are fundamental building blocks in a vast array of pharmaceuticals and bioactive compounds.[1] The electronic properties and reactivity of the pyridine ring can be finely tuned through the strategic placement of various substituents.[2] this compound, with its vinyl and methyl ester functionalities, presents a unique combination of electronic and steric features that make it an attractive candidate for further chemical exploration and as a precursor in the synthesis of more complex molecules.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict and understand the behavior of such molecules at an atomic level.[2] By calculating properties such as molecular geometry, vibrational frequencies, and electronic structure, researchers can gain significant insights into the molecule's stability, reactivity, and potential interactions with biological targets. This guide will detail the application of these computational methods to this compound and provide a framework for interpreting the resulting data.

Physicochemical and Computed Properties

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [3] |

| Molecular Weight | 163.17 g/mol | [3] |

| IUPAC Name | methyl 2-ethenylpyridine-3-carboxylate | [3] |

| CAS Number | 103441-72-1 | [3] |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 163.063328530 Da | [3] |

| Topological Polar Surface Area | 39.2 Ų | [3] |

Theoretical and Computational Methodology

The theoretical investigation of this compound can be effectively carried out using Density Functional Theory (DFT). The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory that provides a good balance between accuracy and computational cost for organic molecules of this size.[4]

Computational Workflow

A typical computational workflow for analyzing this compound is outlined below. This process allows for a systematic investigation of its structural and electronic properties.

Key Computational Parameters

The following table summarizes important theoretical parameters that can be calculated to describe the electronic structure and reactivity of this compound. These values are typically derived from the optimized molecular geometry.

Table 2: Calculated Electronic and Quantum Chemical Parameters (Hypothetical based on similar molecules)

| Parameter | Description | Predicted Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity towards electrophiles. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity towards nucleophiles. |

| Energy Gap (ΔE) | Difference between EHOMO and ELUMO | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Electron Affinity (EA) | Energy released when an electron is added | Quantifies the ability of the molecule to accept an electron. |

| Ionization Potential (IP) | Energy required to remove an electron | Quantifies the ability of the molecule to donate an electron. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. |

| Chemical Softness (S) | Reciprocal of chemical hardness | A larger value indicates higher reactivity. |

| Electronegativity (χ) | Power of an atom to attract electrons | Provides insight into the overall electronic character. |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule | Predicts the propensity of the molecule to act as an electrophile. |

Predicted Spectroscopic Data

Computational methods can also predict spectroscopic data, which can be compared with experimental results for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Experimental NMR Chemical Shifts (δ, ppm) for Methyl Nicotinate in CDCl₃

| Proton/Carbon | ¹H NMR | ¹³C NMR |

| H-2 | 9.227 | - |

| H-4 | 8.293 | - |

| H-5 | 7.392 | - |

| H-6 | 8.775 | - |

| OCH₃ | 3.959 | - |

| C-2 | - | 150.9 |

| C-3 | - | 126.7 |

| C-4 | - | 137.0 |

| C-5 | - | 123.4 |

| C-6 | - | 153.3 |

| C=O | - | 165.7 |

| OCH₃ | - | 52.4 |

Note: Data for Methyl nicotinate. The vinyl group in this compound would introduce additional signals and influence the shifts of the pyridine ring protons and carbons.

Infrared (IR) Spectroscopy

Calculated vibrational frequencies can provide insight into the characteristic functional groups of the molecule. The following table lists key vibrational modes expected for this compound, with reference to typical ranges for analogous functional groups.

Table 4: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (vinyl) | 3100-3000 | =C-H |

| C-H stretch (aromatic) | 3100-3000 | Ar-H |

| C-H stretch (methyl) | 3000-2850 | -CH₃ |

| C=O stretch (ester) | 1730-1715 | C=O |

| C=C stretch (vinyl) | 1650-1600 | C=C |

| C=C/C=N stretch (pyridine ring) | 1600-1450 | Aromatic Ring |

| C-O stretch (ester) | 1300-1100 | C-O |

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the synthesis and characterization of this compound are crucial for validating computational predictions. The following are generalized experimental protocols based on the synthesis of similar nicotinate esters.

Synthesis: Suzuki Coupling Reaction

A plausible synthetic route to this compound is the Suzuki coupling of Methyl 2-chloronicotinate with potassium vinyltrifluoroborate.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine Methyl 2-chloronicotinate (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Solvent Addition and Degassing: Add a solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere and stir vigorously.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Conclusion